

Check Availability & Pricing

## Leucinostatin discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Leuxinostat |           |
| Cat. No.:            | B15581838   | Get Quote |

An In-Depth Technical Guide to the Leucinostatins: Discovery, Origin, and Biological Mechanisms

#### **Executive Summary**

The Leucinostatins are a family of potent, non-ribosomally produced lipopeptide antibiotics (peptaibiotics) with a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor properties. First isolated in 1973 from the fungus now known as Purpureocillium lilacinum, these complex molecules have garnered significant interest due to their high potency and unique mechanism of action, which primarily involves the disruption of mitochondrial function. This document provides a comprehensive technical overview of the Leucinostatins, detailing their discovery, microbial origins, biosynthesis, mechanism of action, and the experimental protocols used for their study. Quantitative data on their physicochemical properties and biological activities are summarized for reference by researchers and drug development professionals.

#### **Discovery and Origin**

The discovery of Leucinostatins dates back to 1973, when Arai and his colleagues reported a new antibiotic derived from the fungus Penicillium lilacinum.[1][2][3] The name "Leucinostatin" was coined due to the suspected high content of leucine residues in its structure.[4] Subsequent taxonomic re-evaluation of the producing organism has placed it in the genera Paecilomyces and, most recently, Purpureocillium.[4][5][6]

Initially perceived as a single entity, Leucinostatin was later revealed to be a complex of at least 24 structurally related compounds.[5][6] The primary components, Leucinostatins A and B,



were successfully separated and characterized in the early 1980s.[7] Since their initial discovery, Leucinostatins have been isolated from several other fungal species, including Paecilomyces marquandii, Acremonium sp., and various species of the entomopathogenic genus Ophiocordyceps.[5][8][9][10]

These peptaibiotics are synthesized by a multi-enzyme complex encoded by a dedicated gene cluster, not by ribosomal machinery.[5][11] The core of this machinery is a large Non-Ribosomal Peptide Synthetase (NRPS).[5][12]

## **Physicochemical Properties**

Leucinostatins are characterized by a unique structure: a nonapeptide backbone containing several non-standard amino acids, an N-terminal fatty acid moiety ((4S,2E)-4-methylhex-2-enoic acid), and a C-terminal N-methylated diamine.[5][9] Their lipophilic nature contributes to their poor solubility in water but good solubility in organic solvents like methanol, ethanol, and DMSO.[2]

Table 1: Physicochemical Properties of Major Leucinostatins

| Property                   | Leucinostatin A Leucinostatin B Leucinostatin Y                               |                                                          |                                                           |
|----------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------|-----------------------------------------------------------|
| Molecular Formula          | C62H111N11O13[2][7] C61H109N11O13[7] C61H108N10O14[13]                        |                                                          | C61H108N10O14[13]                                         |
| Molecular Weight           | Weight 1218.6 g/mol [2] 1204.6 g/mol [6] 1193.5 g/mol [1                      |                                                          | 1193.5 g/mol [13]                                         |
| Key Structural<br>Features | C-terminal N¹,N¹-<br>dimethylpropane-1,2-<br>diamine (DPD)[5][9]              | C-terminal N¹-<br>methylpropane-1,2-<br>diamine (MPD)[9] | C-terminal Carboxylic Acid[4][13]                         |
| Solubility                 | Soluble in Methanol,<br>Ethanol, DMSO, DMF;<br>Limited in H <sub>2</sub> O[2] | Similar to<br>Leucinostatin A                            | Not explicitly detailed,<br>but expected to be<br>similar |

### **Biological Activity**

Leucinostatins exhibit potent biological activity across a wide range of organisms. Their high toxicity, however, has so far limited their therapeutic application.[4] They are among the most







potent antiprotozoal agents discovered and are considered highly toxic mycotoxins, with LD<sub>50</sub> values comparable to those of aflatoxins.[4]

Table 2: Summary of Biological Activity Data for Leucinostatins



| Activity<br>Type           | Organism/C<br>ell Line        | Compound                                  | Measureme<br>nt                         | Value                    | Reference(s |
|----------------------------|-------------------------------|-------------------------------------------|-----------------------------------------|--------------------------|-------------|
| Antiprotozoal              | Plasmodium<br>falciparum      | Leucinostatin<br>A                        | IC <sub>50</sub>                        | 0.4 - 0.9 nM             | [4]         |
| Trypanosoma<br>brucei      | Leucinostatin<br>A            | IC50                                      | 2.8 nM                                  | [4]                      |             |
| Trypanosoma<br>cruzi       | Leucinostatin<br>s A, B, F    | EC <sub>50</sub>                          | < 10 nM                                 | [14]                     | -           |
| Antifungal                 | Various Fungi                 | Leucinostatin<br>A                        | MIC                                     | 10 - 25 μΜ               | [4]         |
| Phytophthora infestans     | Leucinostatin<br>s A, B       | Growth<br>Inhibition                      | Potent                                  | [5][8]                   |             |
| Antibacterial              | Gram-<br>positive<br>bacteria | Leucinostatin<br>A                        | MIC                                     | 2.5 - 100 μΜ             | [4]         |
| Antitumor                  | Murine<br>Leukemia<br>(L1210) | Leucinostatin                             | Growth<br>Inhibition                    | Complete at<br>0.5 μg/mL | [1][15]     |
| Pancreatic<br>Cancer Cells | Leucinostatin<br>A            | Cytotoxicity                              | Potent under<br>nutrient<br>deprivation | [9]                      |             |
| TNBC (LAR<br>Subtype)      | Leucinostatin<br>B            | Antiproliferati<br>ve                     | Potent and<br>Selective                 | [9]                      |             |
| Toxicity                   | Mice                          | Leucinostatin<br>A                        | LD50<br>(intraperitone<br>al)           | 1.8 mg/kg                | [4][6]      |
| Mice                       | Leucinostatin<br>A            | LD50 (oral)                               | 5.4 mg/kg                               | [4]                      |             |
| Mice                       | Leucinostatin<br>B            | LD <sub>50</sub><br>(intraperitone<br>al) | 1.8 mg/kg                               | [4][6]                   | -           |



| Leucinostatin  LD <sub>50</sub> (oral) 6.3 mg/kg [4] | LD <sub>50</sub> (oral) 6.3 mg/kg [4] |
|------------------------------------------------------|---------------------------------------|
|------------------------------------------------------|---------------------------------------|

#### **Mechanism of Action**

The primary mechanism of action for Leucinostatins is the targeted disruption of mitochondrial function. They act as potent inhibitors of mitochondrial ATP synthase and uncouplers of oxidative phosphorylation.[2][6][11][16] This leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death. The destabilization of the inner mitochondrial membrane is a key event in their antiprotozoal activity.[4]

In certain cancer cell lines, such as the luminal androgen receptor (LAR) subtype of triplenegative breast cancer, Leucinostatin B has been shown to rapidly inhibit mTORC1 signaling,
an effect that was replicated by the known ATP synthase inhibitor oligomycin.[9] Early studies
also noted that Leucinostatins can cause general membrane damage and inhibit protein
synthesis, though these are likely downstream consequences of the primary interaction with
mitochondrial and cellular membranes.[1][15]



Click to download full resolution via product page

Caption: Proposed mechanism of action for Leucinostatins.

### **Biosynthesis**



Leucinostatins are non-ribosomal peptides synthesized by a series of large, modular enzymes. In P. lilacinum, their production is governed by a cluster of 20 genes, referred to as the lcs cluster.[5][8][17] The central enzyme is LcsA, a massive NRPS composed of ten modules, each responsible for the recognition and incorporation of a specific amino acid into the growing peptide chain.[5][12] The biosynthesis is regulated by transcription factors within the cluster, such as LcsF and LcsL, which can be manipulated to increase production yields.[8][17]



Click to download full resolution via product page

Caption: Simplified overview of the Leucinostatin biosynthetic pathway.

# **Experimental Protocols Isolation and Purification Workflow**

#### Foundational & Exploratory





The isolation of Leucinostatins from fungal cultures follows a multi-step process involving fermentation, extraction, and chromatographic purification.

- Fermentation: The producing fungal strain (e.g., P. lilacinum) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several days to allow for the production and secretion of secondary metabolites.[18][19]
- Extraction: The culture broth and/or mycelium are extracted with a water-immiscible organic solvent, typically ethyl acetate. The organic phase, containing the lipophilic Leucinostatins, is collected and concentrated under reduced pressure.[19]
- Initial Fractionation: The crude extract is subjected to column chromatography using silica gel or alumina as the stationary phase. Elution is performed with a solvent gradient of increasing polarity (e.g., chloroform-methanol).[7]
- High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using reversed-phase HPLC (RP-HPLC) to separate the individual Leucinostatin analogs (e.g., A from B) to homogeneity.[18]
- Purity Analysis: The purity of the final compounds is confirmed by analytical HPLC and mass spectrometry.





Click to download full resolution via product page

Caption: General experimental workflow for Leucinostatin isolation.

#### **Structural Elucidation**



The complex structures of Leucinostatins have been determined through a combination of advanced analytical techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the precise molecular formula.[9] Tandem MS (MS/MS) is employed to fragment the molecule, providing sequence information about the peptide backbone.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms and elucidate the detailed planar structure of the molecule and its unusual residues.[9][13]
- Chiral Analysis: To determine the absolute configuration (stereochemistry) of the amino acid
  residues, the purified Leucinostatin is subjected to acid hydrolysis to break it down into its
  constituent amino acids. These are then derivatized using a chiral reagent (e.g., Marfey's
  reagent) and analyzed by HPLC, comparing their retention times to those of authentic
  standards.[13]

# Bioactivity Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to quantify the antimicrobial or antifungal potency of a compound.

- Inoculum Preparation: A suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
- Compound Dilution: The purified Leucinostatin is dissolved in a suitable solvent (e.g., DMSO) and a series of two-fold serial dilutions are prepared in microtiter plate wells containing liquid growth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (no drug) and negative (no microbes) control wells are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).



• Determination of MIC: The MIC is determined as the lowest concentration of the Leucinostatin that completely inhibits visible growth of the microorganism.[4][19]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Action of the Peptide Antibiotic Leucinostatin PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. A new antibiotic, leucinostatin, derived from Penicillium lilacinum PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure—Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 6. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining Public Library







of Science - Figshare [plos.figshare.com]

- 13. Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Action of the peptide antibiotic leucinostatin PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Functional genetic analysis of the leucinostatin biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Leucinostatin discovery and origin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581838#leucinostatin-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com